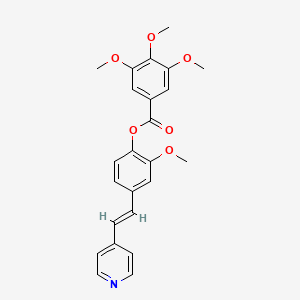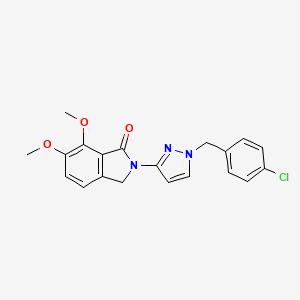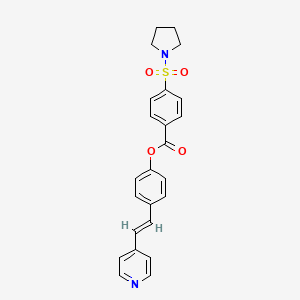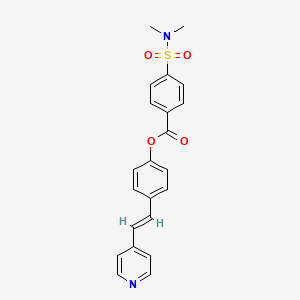
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate
Overview
Description
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate, also known as M4N, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In Alzheimer's disease, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to reduce oxidative stress and amyloid-beta accumulation through the activation of the Nrf2/ARE pathway and the inhibition of beta-secretase activity. In inflammation, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the NF-kappaB pathway and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In Alzheimer's disease, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to reduce oxidative stress, protect neurons, and improve cognitive function. In inflammation, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and improve tissue damage.
Advantages and Limitations for Lab Experiments
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate also has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate. One direction is to investigate the potential therapeutic applications of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the structure-activity relationship of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate and its analogs to optimize its pharmacological properties. Additionally, the development of novel drug delivery systems for (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate may improve its bioavailability and efficacy.
Scientific Research Applications
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In Alzheimer's disease research, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and reduce amyloid-beta accumulation. In inflammation research, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in vivo.
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-27-20-13-17(6-5-16-9-11-25-12-10-16)7-8-19(20)31-24(26)18-14-21(28-2)23(30-4)22(15-18)29-3/h5-15H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQOSPFGFDKOM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)

![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)

![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-fluorobenzamide](/img/structure/B3396145.png)

![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)

![(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate](/img/structure/B3396157.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)